
2-(3-Chloroisothiazol-4-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of a thiazole derivative with a difluoroacetic acid precursor. Common synthetic routes may include:
Halogenation: Introduction of the chlorine atom into the thiazole ring.
Fluorination: Incorporation of fluorine atoms into the acetic acid moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the thiazole ring or the acetic acid moiety.
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity being studied. For example, if it has antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-1,2-thiazol-4-yl)acetic acid: Lacks the difluoro substitution.
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoropropionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoro groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C5H2ClF2NO2S |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-3-2(1-12-9-3)5(7,8)4(10)11/h1H,(H,10,11) |
InChI Key |
KHVMCDZIRUUUML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


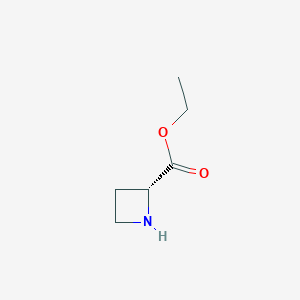
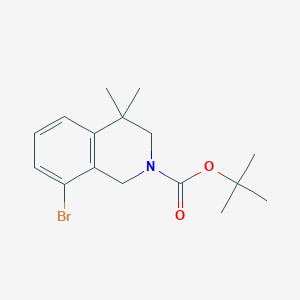
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

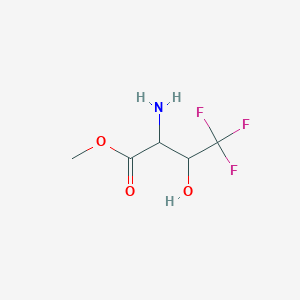
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
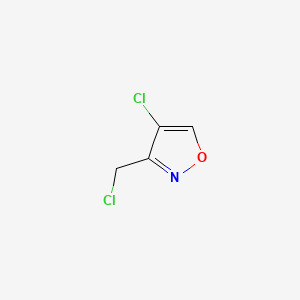



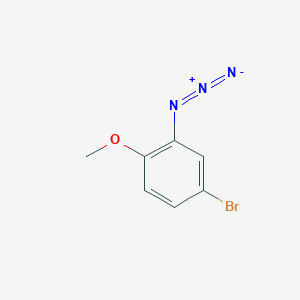


![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)
